4-Fluoro-3-(trifluoromethyl)-1,1'-biphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-4-phenyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4/c14-12-7-6-10(8-11(12)13(15,16)17)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWNYRVOPRAMRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iii. Computational and Theoretical Investigations of 4 Fluoro 3 Trifluoromethyl 1,1 Biphenyl and Analogues
Quantum Chemical Calculations for Electronic and Structural Characterization
Quantum chemical calculations are fundamental to understanding the electronic and structural properties of molecules at the atomic level. These methods, particularly Density Functional Theory (DFT), have been widely applied to substituted biphenyls to elucidate their behavior.
Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. For fluorinated biphenyl (B1667301) compounds, DFT studies are instrumental in understanding how the introduction of electron-withdrawing groups like fluorine and trifluoromethyl affects the molecule's properties. nih.govmdpi.com
DFT calculations can determine various electronic properties that dictate the reactivity of 4-Fluoro-3-(trifluoromethyl)-1,1'-biphenyl. The presence of the highly electronegative fluorine atom and the potent electron-withdrawing trifluoromethyl group significantly influences the electron distribution across the biphenyl system. This, in turn, affects the molecule's dipole moment, polarizability, and sites susceptible to nucleophilic or electrophilic attack.
Global reactivity descriptors, which can be derived from DFT calculations, provide a quantitative measure of the molecule's stability and reactivity. These descriptors for analogous compounds are often calculated to predict their behavior in chemical reactions. nih.gov
| Global Reactivity Descriptor | Significance |
| Ionization Potential (IP) | Energy required to remove an electron. |
| Electron Affinity (EA) | Energy released upon gaining an electron. |
| Chemical Hardness (η) | Resistance to change in electron distribution. |
| Electronegativity (χ) | Power to attract electrons. |
| Electrophilicity Index (ω) | Propensity to accept electrons. |
This table outlines key global reactivity descriptors that can be calculated using DFT to predict the chemical behavior of this compound.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic transitions and reactivity. In substituted biphenyls, the energy and localization of these orbitals are heavily influenced by the nature and position of the substituents.
For this compound, the electron-withdrawing fluorine and trifluoromethyl groups are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted biphenyl. The HOMO-LUMO energy gap is a crucial parameter, as a smaller gap generally implies higher reactivity and greater polarizability. DFT calculations on similar fluorinated compounds have shown that the electronic cloud of the FMOs is often spread across the entire molecule, particularly on the phenyl rings. mdpi.com
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. They visualize the electron density distribution and are used to predict how a molecule will interact with other charged species. For fluorinated biphenyls, MEP analysis often reveals negative potential regions around the electronegative fluorine atoms, indicating likely sites for electrophilic attack or intermolecular interactions. nih.gov
The conformation of biphenyl derivatives is a key determinant of their physical and biological properties. The central C-C bond allows for rotation of the two phenyl rings relative to each other, and the preferred dihedral angle is a result of the balance between steric hindrance and electronic effects. In unsubstituted biphenyl, the rings are twisted by approximately 44° in the gas phase to alleviate steric clash between the ortho-hydrogens. scivisionpub.com
For this compound, the substituents on one of the phenyl rings will influence the rotational barrier and the equilibrium dihedral angle. The size of the trifluoromethyl group at the 3-position is expected to create steric hindrance with the adjacent phenyl ring, likely favoring a non-planar conformation. DFT calculations are a reliable method for determining the potential energy surface of this rotation and identifying the most stable conformations. Studies on di-ortho-substituted halogenated biphenyls have shown that the dihedral angle can vary significantly depending on the nature of the substituents. scivisionpub.com
| Biphenyl Derivative | Dihedral Angle (°) | Method |
| 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl | 39.4 | SC-XRD acs.org |
| 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone | -38.5 | SC-XRD nih.gov |
| 2,2'-dichlorobiphenyl | 69.2 | DFT researchgate.net |
This table presents experimentally determined and calculated dihedral angles for some substituted biphenyls, illustrating the impact of substitution on molecular geometry.
Molecular Modeling and Simulation for Biological Interactions
Molecular modeling and simulation techniques are indispensable in modern drug discovery and materials science. They allow for the prediction and analysis of how a molecule like this compound might interact with biological targets, providing a rationale for its potential therapeutic applications.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This technique is crucial for understanding the potential biological activity of a compound. The trifluoromethyl group is a common substituent in many pharmaceuticals, as it can enhance binding affinity and metabolic stability. nih.gov
Given that various fluorinated and trifluoromethylated biphenyl derivatives have been investigated as inhibitors for a range of biological targets, a hypothetical docking study of this compound could be performed against a relevant protein. For instance, substituted biphenyls have been explored as inhibitors of enzymes like Cytochrome P450-14alpha-sterol demethylase, a target in antifungal drug design. scivisionpub.com In such a study, the biphenyl derivative would be placed into the active site of the enzyme, and a scoring function would be used to estimate the binding affinity and identify key interactions, such as hydrogen bonds or hydrophobic contacts. The results of molecular docking studies on similar compounds suggest that halogenated biphenyls can be effective inhibitors of fungal enzymes. scivisionpub.com
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations can be used to assess the stability of a ligand-protein complex predicted by docking and to explore the conformational changes that may occur upon binding.
An MD simulation of a complex between this compound and a hypothetical biological target would involve placing the docked complex in a simulated physiological environment (e.g., a box of water molecules with ions). The simulation would then calculate the forces between atoms and their subsequent motions over a period of nanoseconds or longer. Analysis of the simulation trajectory could reveal:
The stability of the binding pose over time.
The flexibility of different parts of the ligand and the protein.
The role of water molecules in mediating the interaction.
The free energy of binding, which provides a more accurate estimate of binding affinity than docking scores.
Classical molecular dynamics simulations have been employed to investigate biphenyl-based systems, providing insights into their structural organization and stability. beilstein-journals.org
Predictive Computational Methodologies in Synthetic and Biological Design
Predictive computational methodologies are increasingly pivotal in the design of novel synthetic pathways and the early assessment of the biological profiles of molecules such as this compound. These in silico techniques offer a resource-efficient alternative to extensive empirical screening, enabling the rapid evaluation and optimization of chemical entities. By leveraging computational power, researchers can model complex chemical phenomena, from reaction kinetics to metabolic pathways, thereby accelerating the development of new compounds with desired properties.
The synthesis of substituted biphenyls, including this compound, frequently relies on transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov The efficiency and yield of these reactions are highly sensitive to a multitude of parameters, including the choice of catalyst, ligand, base, and solvent. rsc.org Traditional optimization of these conditions is often a labor-intensive and time-consuming process. rsc.org Machine learning (ML) has emerged as a powerful tool to navigate this complex parameter space and accelerate the discovery of optimal reaction conditions. beilstein-journals.orgnih.gov
ML algorithms can be trained on large datasets of chemical reactions to build predictive models that correlate reaction components and conditions with outcomes like yield and selectivity. semanticscholar.org For instance, geometric deep learning models trained on high-throughput experimentation (HTE) data have been successfully used to select suitable catalyst-solvent-base combinations for Suzuki reactions. rsc.org These models can achieve high accuracy in predicting reaction performance, significantly reducing the need for extensive experimental screening. rsc.org Both "zero-shot" (predicting for entirely new components) and "few-shot" (predicting after a few initial experiments) learning approaches are being explored, with few-shot learning currently showing more robust performance for guiding HTE campaigns. rsc.org
However, the predictive power of these models is highly dependent on the quality and diversity of the training data. acs.orgchemrxiv.org Models trained on literature-reported reactions may sometimes capture popularity trends rather than the underlying chemical reactivity, leading to suboptimal predictions. acs.orgnih.gov Therefore, the use of carefully curated, high-quality datasets from standardized experiments is crucial for building reliable ML models for reaction optimization. chemrxiv.org Various ML algorithms, from random forests to deep neural networks, have been applied to predict the outcomes of cross-coupling reactions, demonstrating the potential to significantly reduce lead times in process optimization.
| Machine Learning Model | Application Focus | Key Performance Metrics / Findings | Reference |
|---|---|---|---|
| Geometric Deep Learning | Selection of catalyst-solvent-base combinations for novel coupling partners. | Achieved a three-category classification accuracy of 76.3% and a binary classification F1-score of 79.1%. Few-shot learning showed a receiver operating characteristic (ROC) curve AUC of 0.82. | rsc.org |
| Random Forest | Classification model for predicting high vs. low yielding outcomes in Suzuki, Negishi, and Buchwald-Hartwig reactions. | High ROC AUC of up to 96% was achieved using standard medicinal chemistry descriptors. Performance was equal to or better than fingerprints. | chemrxiv.org |
| Variational Autoencoder (VAE) & Feed-Forward Neural Network | Prediction of binding energy between ligand and metal center to assess catalyst suitability. | Achieved a Mean Absolute Error (MAE) of 2.35 kcal/mol, outperforming previous ML approaches. Enables generation of new potential ligand candidates. | ibm.com |
| Bayesian Optimization | Multi-parameter screening (e.g., catalyst, solvent, temperature) for the synthesis of biaryl compounds in flow systems. | Rapidly predicted suitable conditions, achieving a maximum yield of 96% for 2-amino-2′-hydroxy-biaryls. | nih.gov |
| Graph-Convolution Neural Networks | Prediction of optimal reaction conditions (solvents, bases) from a large literature database. | Models struggled to offer meaningful predictions, highlighting the challenge that data abundance may be insufficient if data quality is poor or biased. | acs.orgnih.gov |
The metabolic fate of a xenobiotic compound is a critical determinant of its pharmacokinetic profile and potential for therapeutic success or toxicity. nih.gov The introduction of fluorine and trifluoromethyl groups, as seen in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability by blocking metabolically liable sites. emerginginvestigators.org In silico methods provide an essential toolkit for predicting the metabolic stability of drug candidates early in the discovery pipeline, thereby minimizing late-stage failures. nih.govacs.org
Computational approaches to predict drug metabolism can be broadly categorized into ligand-based and structure-based methods. creative-biolabs.comnih.gov
Structure-based approaches explicitly model the interaction between the substrate (the compound) and the metabolizing enzymes, most commonly Cytochrome P450 (CYP) isozymes. creative-biolabs.com Techniques like molecular docking and molecular dynamics simulations are used to predict the binding affinity and orientation of the compound within the enzyme's active site, providing insights into which metabolic reactions are likely to occur. nih.govbeilstein-journals.org
For fluorinated compounds like this compound, these models can help predict the influence of the electron-withdrawing trifluoromethyl group and the strong carbon-fluorine bond on interactions with CYP enzymes. While fluorination often improves metabolic stability, unexpected metabolic pathways, such as enzymatic C-F bond hydrolysis, can sometimes occur. nih.gov Therefore, computational tools are invaluable for flagging such potential liabilities. By simulating interactions with various CYP isoforms (e.g., CYP3A4, CYP2D6), researchers can anticipate the primary metabolic pathways and design analogues with improved stability profiles. nih.gov These predictive models are integral to modern drug design, enabling the optimization of metabolic properties before synthesis. creative-biolabs.com
| Computational Approach | Prediction Focus | Underlying Principle / Method | Relevance for Fluorinated Biphenyls |
|---|---|---|---|
| Ligand-Based (e.g., QSAR) | Overall metabolic stability (e.g., half-life), identification of potential Sites of Metabolism (SoM). | Correlates calculated molecular descriptors (e.g., logP, electronic properties) with experimentally determined metabolic data. | Predicts how the fluorine and trifluoromethyl substituents alter physicochemical properties to influence overall stability. |
| Structure-Based (Molecular Docking) | Binding affinity and orientation within the active site of metabolic enzymes (e.g., Cytochrome P450). | Simulates the non-covalent interactions between the compound and the 3D structure of the target enzyme. | Assesses the likelihood of metabolism by specific CYP isozymes and helps rationalize observed metabolic pathways. |
| Structure-Based (Molecular Dynamics) | Stability of the enzyme-substrate complex, conformational changes of the enzyme upon binding. | Simulates the movement of atoms in the enzyme-ligand complex over time to assess binding stability and flexibility. | Provides a dynamic view of how the biphenyl core and its substituents fit and interact within the enzyme's active site. |
| Quantum Mechanics (QM) | Activation energies for metabolic reactions, reactivity of specific atoms. | Calculates the electronic structure of the molecule to determine the energetic feasibility of different metabolic transformations. | Can be used to investigate the stability of the C-F bond and predict the likelihood of specific bond-breaking events. |
| Pharmacophore Modeling | Identifying essential structural features required for binding to a specific metabolic enzyme. | Creates a 3D representation of the steric and electronic features necessary for optimal molecular interactions. | Helps in designing analogues that lack the key features for binding to metabolizing enzymes, thus improving stability. |
Iv. Applications in Medicinal Chemistry Research Excluding Clinical Human Trials
Molecular Mechanisms of Action and Target Interactions
Further research and publication in peer-reviewed journals are necessary to elucidate the potential of 4-Fluoro-3-(trifluoromethyl)-1,1'-biphenyl as a pharmacologically active agent.
Ligand-Receptor Binding Modalities and Specificity
The binding of a ligand to its receptor is a highly specific interaction governed by a multitude of factors including shape complementarity, and electrostatic and hydrophobic interactions. For derivatives of this compound, the presence of the fluorine and trifluoromethyl substituents plays a crucial role in defining their binding modalities.
One notable example is the development of selective androgen receptor modulators (SARMs). A compound structurally related to the 4-fluoro-3-(trifluoromethyl)phenyl moiety, (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide, has demonstrated high binding affinity for the androgen receptor with an inhibitory constant (Ki) of 1.7 nM. nih.gov This high affinity is attributed to the specific interactions of the trifluoromethylphenyl group within the ligand-binding pocket of the receptor.
In the realm of non-nucleoside reverse transcriptase inhibitors (NNRTIs), biphenyl-diarylpyrimidines have been explored. The biphenyl (B1667301) wing of these molecules is thought to project into a hydrophobic channel of the HIV-1 reverse transcriptase, thereby enhancing binding through π-π and hydrophobic interactions with surrounding amino acid residues. nih.gov The substitution pattern on the biphenyl rings, including the presence of fluorine and other groups, is critical for optimizing these interactions and achieving high potency.
Role of the Trifluoromethyl Group in Enhancing Lipophilicity and Biological Membrane Permeation
The trifluoromethyl (-CF3) group is a key functional group in medicinal chemistry, often employed to enhance the lipophilicity of drug candidates. mdpi.com Lipophilicity, commonly expressed as the octanol-water partition coefficient (logP), is a critical determinant of a molecule's ability to permeate biological membranes and reach its site of action. nih.gov The introduction of a -CF3 group generally increases the lipophilicity of a molecule, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties.
The replacement of a methyl (-CH3) group with a trifluoromethyl group is a common strategy to increase the membrane permeability of small molecules, including short peptides. rsc.org This enhancement in permeability is directly related to the increased lipophilicity conferred by the -CF3 group. For this compound and its derivatives, the trifluoromethyl group is expected to significantly contribute to their ability to cross cellular membranes.
The following table illustrates the contribution of various substituents to lipophilicity, as indicated by the Hansch hydrophobicity constant (π). A positive value indicates an increase in lipophilicity compared to hydrogen.
| Substituent | Hansch Hydrophobicity Constant (π) |
| -H | 0.00 |
| -F | 0.14 |
| -Cl | 0.71 |
| -CH3 | 0.56 |
| -CF3 | 0.88 |
This table provides a general overview of the lipophilicity contributions of common substituents.
It is important to note that while increased lipophilicity is often desirable, an optimal balance must be achieved, as excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.
Analysis of Hydrogen Bonding and Halogen Bonding Interactions with Biological Macromolecules
The fluorine atom and the trifluoromethyl group of this compound can participate in non-covalent interactions that are crucial for molecular recognition at the active site of enzymes or receptors. These interactions include hydrogen bonds and halogen bonds.
While the carbon-fluorine bond is generally considered a poor hydrogen bond acceptor, under certain geometric and electronic conditions, it can participate in weak hydrogen bonding interactions. More significantly, the fluorine atoms of the trifluoromethyl group can act as Lewis bases and interact with acidic protons on biological macromolecules.
Of increasing interest in medicinal chemistry is the halogen bond, a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base (e.g., oxygen, nitrogen, or sulfur). acs.org The strength of the halogen bond increases with the polarizability of the halogen, following the trend I > Br > Cl > F. acs.org While fluorine is the least effective halogen bond donor among the halogens, the highly polarized nature of the C-F bonds in the trifluoromethyl group can still allow for weak halogen bonding interactions.
Influence on Enzymatic Activities and Cellular Signaling Pathways
Derivatives of fluorinated biphenyl compounds have been shown to modulate the activity of various enzymes and influence cellular signaling pathways. For instance, 1-(3′,4′-Dichloro-2-fluoro[1,1′-biphenyl]-4-yl)-cyclopropanecarboxylic acid (CHF5074), a fluorinated biphenyl derivative, acts as a γ-secretase modulator. researchgate.net γ-Secretase is an enzymatic complex involved in the production of amyloid-β peptides, which are implicated in Alzheimer's disease. By modulating the activity of this enzyme, CHF5074 can alter the production of these pathogenic peptides.
The introduction of a trifluoromethyl group can also have a profound impact on the interaction of a molecule with an enzyme. In some cases, the trifluoromethyl group can act as a bioisostere for other chemical groups, leading to altered binding and activity. The enzymatic synthesis of amino acids carrying a trifluoromethyl group has been demonstrated, highlighting the ability of enzymes to recognize and process substrates containing this moiety. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. By systematically modifying the chemical structure of a lead compound and evaluating the resulting changes in biological activity, researchers can identify the key structural features required for optimal potency, selectivity, and pharmacokinetic properties.
Systematic Variation of Substituents and Their Electronic Effects on Biological Activity
The electronic properties of substituents on the biphenyl scaffold can have a significant impact on biological activity. The fluorine atom at the 4-position and the trifluoromethyl group at the 3-position of this compound are both strongly electron-withdrawing. These groups can influence the pKa of nearby functional groups, alter the electron density of the aromatic rings, and affect the molecule's ability to participate in π-π stacking and other electronic interactions with a biological target.
In a study of biphenyl mannosides as FimH antagonists, it was found that the introduction of an ortho-substituent on the biphenyl ring led to a significant improvement in biofilm inhibition activity. nih.gov This highlights the importance of the substitution pattern on the biphenyl core.
In the development of biphenyl-diarylpyrimidines as NNRTIs, the introduction of a fluorine atom into the benzene (B151609) ring resulted in enhanced inhibitory activity. nih.gov Further substitution with a cyano group at the 4'-position of the biphenyl ring led to a compound with an EC50 of 2.3 nM against HIV-1. nih.gov However, the introduction of a 3'-fluoro atom to this compound was detrimental to its activity. nih.gov This demonstrates the subtle and often unpredictable nature of substituent effects on biological activity.
The following table summarizes the effects of different substituents on the anti-HIV-1 activity of a series of biphenyl-diarylpyrimidine derivatives.
| Compound | R1 | R2 | R3 | EC50 (nM) |
| 5g | H | F | H | 9.0 |
| 5k | CN | F | H | 4.1 |
| 5m | 4'-CN | 3-F | H | 2.3 |
| 5n | 4'-CN | 3-F | 3'-F | 8.2 |
| 5v | 4'-CN | 3-Cl | H | 5.0 |
| 5x | 4'-CN | 3-CF3 | H | 6.0 |
Data adapted from a study on fluorine-substituted NH2-biphenyl-diarylpyrimidines. nih.gov EC50 is the half maximal effective concentration.
These results underscore the importance of systematic variation of substituents to probe the electronic requirements of the binding site and to optimize the biological activity of a lead compound.
Investigation of Steric Hindrance and Molecular Conformation in Biological Recognition
The size and shape of a molecule are critical for its ability to bind to a biological target. Steric hindrance, which arises from the spatial arrangement of atoms, can either prevent or promote favorable interactions. The biphenyl core of this compound is not planar, and the two phenyl rings are twisted relative to each other. The degree of this twist, or the dihedral angle, is influenced by the nature of the substituents at the ortho positions.
While the ortho-hydrogens in unsubstituted biphenyl create some steric repulsion, leading to a non-planar conformation, the introduction of larger groups can further influence the preferred conformation. vu.nl This conformational preference can, in turn, affect how the molecule fits into a binding pocket.
In the case of glucocorticoid receptor ligands, replacing a trifluoromethyl group with a larger benzyl (B1604629) group maintained binding potency but altered the functional activity from agonist to antagonist. nih.gov Docking studies suggested that the larger substituent forces a conformational change in the receptor, leading to the observed change in activity. nih.gov
SAR studies on p97 inhibitors with a trifluoromethyl-indole core revealed that replacing the trifluoromethyl group with a larger pentafluorosulfanyl group reduced the inhibitory activity. nih.gov This suggests that the larger size of the SF5 group may introduce steric clashes within the binding site. These findings illustrate that both steric and electronic features contribute to the inhibitory activities and that there can be surprising SAR results when making bioisosteric replacements. nih.gov
Impact of Fluorination on Metabolic Stability and Efficacy in Biorelevant Systems (e.g., microbial models)
The introduction of fluorine atoms into bioactive molecules is a cornerstone strategy in medicinal chemistry to enhance metabolic stability. mdpi.commdpi.com The compound this compound features two distinct types of fluorination on one of its phenyl rings: a single fluoro group and a trifluoromethyl (-CF3) group. Both substitutions are strategically employed to block metabolic degradation, a process often mediated by cytochrome P450 (CYP) enzymes in biorelevant systems like liver microsomes. mdpi.comresearchgate.net
The fundamental principle behind this enhanced stability lies in the strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond. The C-F bond's high dissociation energy (approximately 485 kJ/mol versus 414 kJ/mol for a C-H bond) makes it significantly more resistant to the oxidative processes that constitute the primary pathways of Phase I metabolism. mdpi.com By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "shield" the molecule from enzymatic attack, thereby increasing its half-life and bioavailability. mdpi.commdpi.com
The trifluoromethyl group is particularly effective in this role. Beyond simply replacing a C-H bond, the -CF3 group acts as a strong electron-withdrawing substituent, which can deactivate an entire aromatic ring towards oxidative metabolism. mdpi.comresearchgate.net Furthermore, it serves as a stable bioisostere for a methyl group. Where a methyl group would be susceptible to hydroxylation, the trifluoromethyl group is exceptionally robust. mdpi.com
While specific metabolic data for this compound is not prominently available in public literature, the principle is well-documented in studies of analogous structures. Research on picornavirus inhibitors, for instance, provides a clear demonstration of the "metabolic shielding" effect. In a comparative study using monkey liver microsomes, an analogue containing a methyl group was extensively metabolized into eight distinct products. In contrast, the corresponding analogue where the methyl was replaced by a trifluoromethyl group was significantly more stable, yielding only two minor metabolites. nih.gov This "global protective effect" highlights how the -CF3 group can prevent metabolism not only at its point of attachment but also at other sites on the molecule. nih.gov
| Compound Analogue | Key Functional Group | Number of Metabolites Detected | Metabolic Stability |
|---|---|---|---|
| Methyl-Oxadiazole Analogue | -CH₃ | 8 | Low |
| Trifluoromethyl-Oxadiazole Analogue | -CF₃ | 2 (minor) | High |
Rational Design of Analogues for Enhanced Potency and Selectivity
The process of rational drug design involves the systematic, iterative modification of a lead compound to optimize its pharmacological properties, primarily its potency and selectivity towards a biological target. nih.gov The 4-fluoro-3-(trifluoromethyl)phenyl moiety, as seen in this compound, serves as a valuable building block in this process. Structure-activity relationship (SAR) studies are central to this endeavor, providing crucial insights into how specific structural changes influence biological activity. nih.gov
The fluorinated phenyl ring in this compound offers several advantages for rational design. The strong electron-withdrawing nature of both the fluorine and trifluoromethyl groups significantly alters the electronic properties of the ring, which can in turn modulate key interactions—such as hydrogen bonding or π-π stacking—with the target protein's binding site. mdpi.com The steric bulk of the trifluoromethyl group can also be exploited to probe the size and shape of the binding pocket, potentially leading to improved affinity and selectivity. mdpi.com
A compelling example of this design strategy can be found in the development of novel diarylpyrimidine (DAPY) analogues as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.gov In these studies, a 3-fluoro-[1,1'-biphenyl]-4-yl scaffold was used as a core component. Researchers systematically synthesized a series of analogues by introducing different substituents at the 4'-position of the second phenyl ring to investigate the SAR. The results demonstrated that both the electronic nature and the position of the substituent were critical for antiviral potency. An electron-withdrawing cyano group (-CN) at the 4'-position yielded the most potent compound in the series, with an EC₅₀ value of 0.027 µM against wild-type HIV-1. nih.gov
| Compound ID | Substitution at 4'-position (R) | EC₅₀ (µM) vs. WT HIV-1 |
|---|---|---|
| Analogue 1 | -H | 0.33 |
| Analogue 2 | -F | 0.13 |
| Analogue 3 | -Cl | 0.12 |
| Analogue 4 | -CH₃ | 0.29 |
| Analogue 5 | -OCH₃ | 1.25 |
| Analogue 6 | -CN | 0.027 |
Similarly, SAR studies on inhibitors of the AAA ATPase p97 enzyme illustrate how bioisosteric replacement of a trifluoromethyl group can fine-tune potency. In a series of indole-based inhibitors, replacing a -CF3 group with other substituents of varying electronic and steric properties led to a remarkable 400-fold range in activity. A nitro (-NO₂) analogue proved to be the most potent, while a pentafluorosulfanyl (-SF₅) analogue was the least active, demonstrating that subtle electronic modifications can lead to dramatic changes in biological effect. nih.gov
| Analogue | Key Substituent | IC₅₀ (µM) |
|---|---|---|
| CF₃-Analogue | -CF₃ | 4.6 |
| NO₂-Analogue | -NO₂ | 0.05 |
| CH₃-Analogue | -CH₃ | 0.24 |
| CH₃O-Analogue | -OCH₃ | 0.71 |
| CF₃O-Analogue | -OCF₃ | 3.8 |
| SF₅-Analogue | -SF₅ | 21.0 |
These examples underscore the utility of the fluoro- and trifluoromethyl-substituted biphenyl scaffold in rational drug design. By methodically altering substituents and evaluating the resulting impact on potency and selectivity, medicinal chemists can navigate chemical space to identify analogues with superior therapeutic potential.
V. Applications in Agrochemical and Materials Science Research
Agrochemical Research Applications
In the field of agrochemical research, the development of novel and effective active ingredients is crucial for modern agriculture. The structural motifs present in 4-Fluoro-3-(trifluoromethyl)-1,1'-biphenyl are relevant to the design of new herbicidal and pesticidal agents.
Development of Herbicidal Agents (e.g., Auxin Mimics for Weed Control)
Synthetic auxin herbicides are a class of herbicides that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants. pressbooks.pub The development of new auxin mimic herbicides is an ongoing area of research aimed at overcoming weed resistance and improving crop selectivity. nih.gov
While direct studies detailing the use of this compound in the synthesis of auxin mimic herbicides are not extensively documented in publicly available research, the synthesis of trifluoromethyl-containing auxin derivatives has been a subject of scientific investigation. nih.gov For instance, research has focused on introducing a trifluoromethyl group near the carboxyl group in the side chain of natural and synthetic auxins. nih.gov These studies have shown that trifluoromethylated auxin analogs can exhibit comparable, and in some cases, distinct effects on plant growth regulation when compared to their parent compounds. nih.gov The insights gained from such studies provide a basis for the design of new herbicidal compounds, and structures like this compound could serve as valuable scaffolds or intermediates in the synthesis of novel auxin mimics.
Exploration of Pesticidal Properties and Efficacy
The exploration of fluorinated compounds for their pesticidal properties is a significant area of agrochemical research. The introduction of fluorine and trifluoromethyl groups can enhance the biological activity of molecules. nih.gov Research has been conducted on various trifluoromethylphenyl derivatives for their insecticidal and repellent activities. For example, studies on trifluoromethylphenyl amides have demonstrated their potential as adulticides, larvicides, and repellents against mosquitoes like Aedes aegypti. nih.gov
Role of the Trifluoromethyl Group in Agrochemical Efficacy and Stability
The trifluoromethyl (CF3) group plays a crucial role in the efficacy and stability of many modern agrochemicals. nih.gov Around 40% of all fluorine-containing pesticides on the market contain a trifluoromethyl group. semanticscholar.org This is due to the unique properties that the CF3 group imparts to a molecule.
The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence a molecule's physicochemical properties, such as its lipophilicity. chigroup.site Increased lipophilicity can lead to better penetration through the waxy cuticles of plants or the exoskeletons of insects, thereby enhancing the bioavailability and efficacy of the pesticide. chigroup.site
Furthermore, the carbon-fluorine bond is one of the strongest in organic chemistry, which makes the trifluoromethyl group highly resistant to metabolic degradation by enzymes within the target organism or in the environment. chigroup.site This enhanced metabolic stability can lead to longer-lasting pest control and potentially lower application rates. chigroup.site The presence of the trifluoromethyl group in this compound is therefore a key feature that suggests its potential utility in the development of stable and effective agrochemicals.
Advanced Materials Science Applications
The electronic and photophysical properties of fluorinated biphenyl (B1667301) compounds make them attractive candidates for applications in advanced materials, particularly in the field of organic electronics.
Utilization in Organic Light-Emitting Diodes (OLEDs) and Liquid Crystal Displays (LCDs)
Fluorinated biphenyl derivatives are of significant interest in the development of materials for liquid crystal displays (LCDs). reshine-display.comproculustech.comlcddisplay.co The introduction of fluorine atoms can favorably modify the dielectric anisotropy and viscosity of liquid crystal materials, which are critical parameters for display performance. reshine-display.com Research into four-ring fluorinated liquid crystals incorporating a 3-fluoro-4-trifluoromethyl-biphenyl core has demonstrated the potential of such structures to form stable nematic phases, a key requirement for many LCD applications. wikipedia.org
In the realm of organic light-emitting diodes (OLEDs), trifluoromethyl-substituted biphenyls have been investigated as components of emissive layers. researchgate.netnorthwestern.eduresearchgate.netgoogle.commdpi.com The trifluoromethyl group can enhance the performance of OLEDs by influencing the electronic properties of the material and improving device stability. researchgate.net While direct fabrication of OLEDs using this compound as the primary emissive or host material is not widely reported, the known benefits of incorporating trifluoromethylated biphenyl structures in OLEDs suggest its potential in this area.
Incorporation into Organic Semiconductors and Metal-Organic Frameworks (MOFs)
Biphenyl derivatives are a well-established class of organic semiconductors. researchgate.net The introduction of trifluoromethyl groups into the biphenyl structure can modify the material's charge transport properties and environmental stability. For instance, polymers incorporating 2,2'-bis(trifluoromethyl)biphenyl units have been shown to be effective materials for amorphous organic field-effect transistors with good ambient stability. researchgate.net These findings indicate that this compound could be a valuable building block for the synthesis of novel organic semiconductors with tailored electronic properties.
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. mdpi.com The properties of MOFs can be tuned by modifying the organic linker molecules used in their synthesis. The use of fluorinated and trifluoromethyl-containing linkers has been shown to enhance the hydrophobicity and stability of MOFs, and can also influence their interactions with guest molecules. researchgate.netresearchgate.netalfa-chemistry.com For example, a MOF constructed using 2,2'-bis-trifluoromethyl-biphenyl-4,4'-dicarboxylic acid as a linker exhibited a porous three-dimensional structure with pore surfaces decorated with trifluoromethyl groups. researchgate.net Although the direct incorporation of this compound into a MOF structure has not been specifically detailed, its fluorinated and trifluoromethylated biphenyl structure makes it a plausible candidate for use as a ligand in the synthesis of new functional MOFs. researchgate.netresearchgate.net
Research on High Birefringence Nematic Liquid Crystalline Materials
The structural motif of a fluorinated biphenyl core with a trifluoromethyl group, as found in "this compound," is of significant interest in the field of high birefringence nematic liquid crystalline materials. High birefringence (Δn) is a crucial property for liquid crystals used in various optical applications, including displays and photonic devices. The introduction of fluorine and trifluoromethyl groups into the molecular structure of liquid crystals can significantly influence their mesomorphic and electro-optical properties.
A study on four-ring fluorinated liquid crystals with a trifluoromethyl group provides insights into the role of a structurally related compound, 3-fluoro-4-trifluoromethyl-4ʹ-(4ʹ-alkyl[trans, trans-1,1ʹ-bicyclohexyl]-4-yl) 1,1ʹ-biphenyls. In this research, the presence of the lateral fluorine atom and the trifluoromethyl group on the biphenyl core was found to have a considerable effect on the mesomorphic behavior of the liquid crystals. These compounds were observed to exhibit a single nematic phase over a broad temperature range.
The key findings from this research highlight the influence of the alkyl chain length on the phase transition temperatures of these liquid crystals. The clearing points, which represent the transition from the nematic to the isotropic liquid phase, were notably high, indicating good thermal stability of the nematic phase.
| Compound | n (Alkyl Chain Length) | Melting Point (°C) | Clearing Point (°C) | Nematic Range (°C) |
|---|---|---|---|---|
| G2 | 2 | 145 | 255 | 110 |
| G3 | 3 | 138 | 267 | 129 |
| G4 | 4 | 135 | 265 | 130 |
| G5 | 5 | 128 | 262 | 134 |
Table 1: Phase transition temperatures of four-ring fluorinated liquid crystals with a 3-fluoro-4-trifluoromethyl-biphenyl core. The data demonstrates that these compounds exhibit a wide nematic temperature range and high clearing points. tandfonline.comfigshare.com
The substitution with a strongly polar group, in conjunction with a rigid aromatic core, enhances the π-electron coupling, which is a key factor in achieving high birefringence. nih.gov The presence of fluorine atoms can also lower the melting point and clearing temperature, which can simplify the preparation process of liquid crystal mixtures. nih.gov Generally, fluorinated liquid crystals are known to exhibit desirable properties such as high voltage holding ratio, large dielectric anisotropy, and good chemical and thermal stability. tandfonline.com
The design of high birefringence liquid crystals often involves the use of molecules with a large length-to-breadth ratio and rigid cores composed of aromatic rings. mdpi.comresearchgate.net Biphenyl and terphenyl derivatives are common choices for the core structure. nih.govmdpi.comresearchgate.net The incorporation of fluorine and trifluoromethyl groups is a strategic approach to fine-tune the physical properties of the final liquid crystal material.
Vi. Future Directions and Emerging Research Avenues
Exploration of New Synthetic Methodologies for Architecturally Complex Derivatives
Future research in the synthesis of 4-Fluoro-3-(trifluoromethyl)-1,1'-biphenyl derivatives will likely focus on the development of more efficient and selective methods to create architecturally complex molecules. While the Suzuki-Miyaura coupling is a well-established and powerful tool for the formation of the biphenyl (B1667301) core, emerging research is aimed at refining this and other cross-coupling reactions to allow for the precise installation of diverse functionalities. ugr.esacs.orgnih.gov
One promising avenue is the use of novel palladium catalysts and ligands that can facilitate challenging coupling reactions with high yields and regioselectivity, particularly when dealing with sterically hindered or electronically demanding substrates. researchgate.net The regioselectivity of Suzuki-Miyaura reactions involving dihalogenated trifluoromethyl-benzene derivatives has been a subject of study, with steric and electronic effects of the trifluoromethyl group playing a crucial role in directing the site of coupling. researchgate.net Future methodologies may exploit these directing effects to achieve selective synthesis of previously inaccessible isomers.
Furthermore, late-stage functionalization techniques are expected to become increasingly important. These methods would allow for the direct modification of the this compound core, enabling the rapid generation of a library of derivatives for biological screening or materials testing without the need for de novo synthesis for each new compound.
Table 1: Comparison of Conventional vs. Emerging Synthetic Approaches
| Feature | Conventional Methods (e.g., Standard Suzuki-Miyaura) | Emerging Methodologies |
| Catalyst Systems | Standard Palladium catalysts (e.g., Pd(PPh₃)₄) | Advanced Pd catalysts with specialized ligands, heterogeneous catalysts. ugr.es |
| Regioselectivity | Can be challenging to control with complex substrates. | High regioselectivity through catalyst and directing group control. researchgate.net |
| Substrate Scope | May be limited by sterically hindered or electronically deactivated partners. | Broader substrate scope, including challenging coupling partners. |
| Efficiency | Generally good yields, but can require harsh reaction conditions. | Higher yields under milder conditions, improved atom economy. |
| Functional Group Tolerance | Can be limited. | Improved tolerance to a wider range of functional groups. |
Advanced Computational Approaches for Predictive Structure-Based Design and Discovery
Computational chemistry is set to play an increasingly pivotal role in the rational design of novel derivatives of this compound. Advanced computational techniques are moving beyond simple molecular modeling to provide predictive insights into the properties and activities of new compounds before they are synthesized.
Density Functional Theory (DFT) has already been successfully employed to study the structural and electronic properties of fluorinated biphenyl compounds. nih.govnih.gov Future applications of DFT will likely involve more complex calculations to predict reactivity, spectroscopic properties, and intermolecular interactions with greater accuracy. mdpi.com This will aid in the design of molecules with tailored electronic properties for applications in organic electronics. researchgate.net
In the realm of drug discovery, structure-based drug design (SBDD) and ligand-based drug design (LBDD) methodologies are becoming more sophisticated. beilstein-journals.org Pharmacophore modeling, for instance, can be used to identify the key chemical features required for a molecule to interact with a specific biological target. nih.govnih.gov By generating a pharmacophore model based on known active compounds, researchers can virtually screen large libraries of potential derivatives of this compound to identify those with the highest probability of being active. nih.gov
Molecular docking simulations can then be used to predict the binding mode and affinity of these virtual hits to their target protein, providing valuable information for lead optimization. ddg-pharmfac.net The integration of these computational tools into the drug discovery pipeline is expected to significantly accelerate the identification of new therapeutic agents based on the this compound scaffold.
Table 2: Advanced Computational Techniques and Their Applications
| Computational Technique | Application in this compound Research | Predicted Outcomes |
| Density Functional Theory (DFT) | Elucidation of electronic structure, reactivity, and spectroscopic properties. nih.gov | Optimized geometries, HOMO-LUMO energy gaps, charge distribution. nih.govbohrium.com |
| Pharmacophore Modeling | Identification of essential structural features for biological activity. nih.gov | Generation of 3D models for virtual screening of compound libraries. nih.gov |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. ddg-pharmfac.net | Prioritization of candidate molecules for synthesis and biological testing. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity based on molecular descriptors. | Estimation of the therapeutic potential of unsynthesized derivatives. |
| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior of ligand-protein complexes over time. nih.gov | Assessment of the stability of binding interactions and conformational changes. |
Identification of Unexplored Biological Targets and Therapeutic Areas
The unique properties imparted by the fluorine and trifluoromethyl substituents, such as enhanced metabolic stability and increased lipophilicity, make derivatives of this compound attractive candidates for drug discovery. mdpi.com While some biological activities have been explored, a vast landscape of potential therapeutic applications remains to be investigated.
Future research will likely focus on screening derivatives of this scaffold against a wider range of biological targets. The structural motif of trifluoromethyl-substituted phenyl rings is present in a number of approved drugs, suggesting its versatility in interacting with various enzyme active sites and receptors. mdpi.com For example, derivatives could be designed as inhibitors of kinases, proteases, or other enzymes implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. nih.govresearchgate.net Recent studies have already highlighted the potential of fluorinated and trifluoromethyl-substituted biphenyl derivatives as antimicrobial agents targeting enzymes like Escherichia coli FabH. nih.gov
Furthermore, the exploration of novel therapeutic areas is a key future direction. The ability of the trifluoromethyl group to modulate the electronic properties of the biphenyl system could be harnessed to design compounds that interact with targets in the central nervous system, for example. The development of high-throughput screening assays and the use of chemoproteomics will be instrumental in identifying novel protein targets for this class of compounds.
Table 3: Potential Unexplored Therapeutic Areas and Biological Targets
| Therapeutic Area | Potential Biological Targets | Rationale |
| Oncology | Kinases (e.g., receptor tyrosine kinases), proteases, protein-protein interactions. | The trifluoromethyl group is a common feature in many kinase inhibitors. mdpi.comnih.gov |
| Infectious Diseases | Bacterial enzymes (e.g., FabH), viral proteases. | Fluorinated compounds can exhibit potent antimicrobial and antiviral activity. nih.gov |
| Inflammatory Diseases | Cyclooxygenases (COX), lipoxygenases (LOX), cytokines. | Biphenyl structures are found in some non-steroidal anti-inflammatory drugs (NSAIDs). ontosight.ai |
| Neurodegenerative Diseases | Secretases, protein aggregation pathways. | The lipophilicity of the scaffold may facilitate blood-brain barrier penetration. |
| Metabolic Disorders | Nuclear receptors, metabolic enzymes. | The modulation of physicochemical properties can lead to favorable pharmacokinetic profiles. |
Development of Novel Applications in Advanced Functional Materials
Beyond its applications in the life sciences, the this compound scaffold holds significant promise for the development of advanced functional materials. The introduction of fluorine and trifluoromethyl groups can profoundly influence the electronic, optical, and physical properties of organic molecules, making them suitable for a range of high-tech applications. researchgate.net
One of the most promising areas is in the field of liquid crystals. Fluorinated biphenyl derivatives are known to be valuable components of liquid crystalline media due to their chemical and thermal stability, as well as their advantageous dielectric and optical anisotropy. google.com Future research could focus on synthesizing novel derivatives of this compound with tailored mesomorphic properties for use in next-generation displays and photonic devices.
In the realm of organic electronics, the electron-withdrawing nature of the fluorine and trifluoromethyl groups can be exploited to tune the energy levels of organic semiconductors. researchgate.net This makes derivatives of this compound potential candidates for use as electron-transporting or ambipolar materials in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The design of new conjugated systems incorporating this biphenyl core could lead to materials with improved charge carrier mobility and device efficiency. nih.gov
Table 4: Emerging Applications in Advanced Functional Materials
| Application Area | Relevant Properties of this compound Derivatives | Potential for Advancement |
| Liquid Crystals | High chemical and thermal stability, tunable dielectric and optical anisotropy. google.com | Development of new mesophases for advanced display technologies. |
| Organic Light-Emitting Diodes (OLEDs) | Tunable HOMO/LUMO energy levels, potential for high electron mobility. researchgate.net | Creation of more efficient and stable blue emitters and electron-transport materials. |
| Organic Photovoltaics (OPVs) | Electron-accepting character, potential for tuning the optical bandgap. | Design of novel non-fullerene acceptors for high-performance solar cells. acs.org |
| Organic Field-Effect Transistors (OFETs) | Enhanced stability and potential for ambipolar charge transport. | Fabrication of more robust and efficient organic electronic circuits. |
| Fluorinated Polymers | High thermal stability, low dielectric constant, hydrophobicity. | Synthesis of high-performance polymers for microelectronics and aerospace applications. |
Q & A
Basic: What synthetic strategies are effective for preparing 4-Fluoro-3-(trifluoromethyl)-1,1'-biphenyl?
Methodological Answer:
The compound is typically synthesized via cross-coupling reactions. Key approaches include:
- Dual Nickel/Palladium Catalysis : Enables coupling of aryl halides with arylboronic acids under mild conditions (65°C). For example, 4-phenoxy-4'-(trifluoromethyl)-1,1'-biphenyl (a structural analog) was synthesized with isolated yields >80% using petroleum ether/ethyl acetate as solvents .
- Suzuki-Miyaura Coupling : Requires careful selection of ligands (e.g., SPhos) and bases (e.g., KPO) to enhance efficiency. This method is ideal for introducing trifluoromethyl groups regioselectively .
Key Tip: Optimize reaction time and temperature to minimize dehalogenation side reactions common with fluoro substituents.
Basic: How is this compound characterized structurally?
Methodological Answer:
Post-synthesis characterization involves:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify fluorine coupling patterns and biphenyl backbone integrity. For analogs, F NMR is critical for confirming trifluoromethyl group placement .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., experimental HRMS for 4-phenoxy-4'-(trifluoromethyl)-1,1'-biphenyl: 337.0817 vs. calculated 337.0811) .
- X-ray Crystallography : Resolves steric effects of the trifluoromethyl group (if crystals are obtainable), as seen in structurally related fluorinated biphenyls .
Advanced: How do electronic effects of the trifluoromethyl and fluoro substituents influence reactivity?
Methodological Answer:
The trifluoromethyl group (-CF) is strongly electron-withdrawing, which:
- Reduces Electron Density at the biphenyl core, making it less reactive toward electrophilic substitution but enhancing stability under oxidative conditions.
- Directs Electrophilic Attacks to meta/para positions relative to itself.
The fluoro substituent (-F) exerts weaker electron-withdrawing effects but enhances lipophilicity. Combined, these groups create a unique electronic profile: - Comparative Data : In 3-Fluoro-4'-methyl-1,1'-biphenyl (a methyl-substituted analog), the absence of -CF leads to higher reactivity in SNAr reactions, highlighting -CF's deactivating role .
Experimental Design Note: Use DFT calculations to map electrostatic potential surfaces for predicting reaction sites .
Advanced: What are the challenges in regioselective functionalization of this compound?
Methodological Answer:
Regioselectivity is complicated by:
- Steric Hindrance : The -CF group at the 3-position blocks access to adjacent positions, limiting cross-coupling efficiency.
- Competing Directing Effects : Fluorine at the 4-position may compete with -CF in directing metalation or substitution.
Solutions: - Protecting Groups : Temporarily mask -CF with silyl groups during functionalization steps .
- Directed Ortho-Metalation (DoM) : Use strong bases like LDA in THF to override electronic effects, as demonstrated in trifluoromethylbiphenyl derivatives .
Advanced: How can contradictions in biological activity data be resolved for fluorinated biphenyls?
Methodological Answer:
Discrepancies often arise due to:
- Impurity Profiles : Trace halogenated byproducts (e.g., bromomethyl analogs) can skew enzyme inhibition assays. Validate purity via HPLC (>99%) before testing .
- Solubility Issues : The lipophilic -CF group reduces aqueous solubility, leading to false negatives. Use co-solvents like DMSO (≤0.1% v/v) to improve bioavailability .
Case Study : For 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl, conflicting cytotoxicity data were traced to residual palladium catalysts; rigorous post-synthesis washing resolved the issue .
Basic: What are the key applications of this compound in medicinal chemistry?
Methodological Answer:
- Enzyme Inhibition Studies : The -CF group mimics carbonyl motifs in transition-state analogs, useful for protease inhibition assays .
- Receptor Binding Probes : Fluorine’s NMR-active nucleus enables F-based binding studies in membrane receptors .
Example : Analog 1-(5-Chloro[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethanone showed selective binding to kinase targets due to its biphenyl scaffold .
Advanced: How to analyze substituent effects on thermal stability?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures (T) of analogs. For example, this compound has T ~250°C, while methyl-substituted analogs degrade at ~200°C due to weaker C-CF bonds .
- DSC Studies : Monitor melting points; fluorinated biphenyls typically exhibit higher mp due to dipole-dipole interactions (e.g., mp = 145–150°C for related compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
